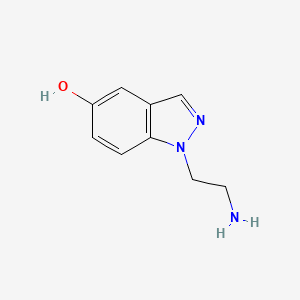
1-(2-Aminoethyl)-1h-indazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-1h-indazol-5-ol is a heterocyclic compound that features an indazole ring system with an aminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1h-indazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental compliance. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-1h-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can have different functional groups attached to the indazole ring or the aminoethyl side chain.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-1h-indazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-1h-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Aminoethyl)imidazole: Another heterocyclic compound with similar structural features.
1-(2-Aminoethyl)piperazine: Known for its applications in corrosion inhibition and biological activity studies.
Uniqueness: 1-(2-Aminoethyl)-1h-indazol-5-ol is unique due to its indazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and specificity in its interactions with biological targets.
Eigenschaften
CAS-Nummer |
885270-94-0 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-(2-aminoethyl)indazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-3-4-12-9-2-1-8(13)5-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2 |
InChI-Schlüssel |
ORNIXAOTPLDDDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C=NN2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)


![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

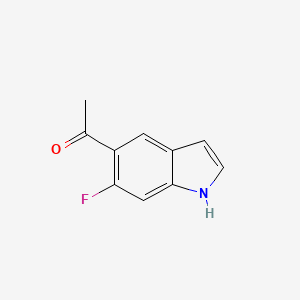
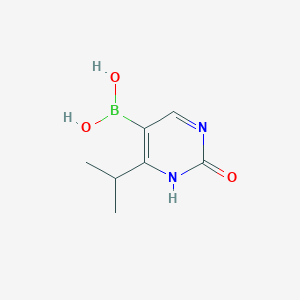
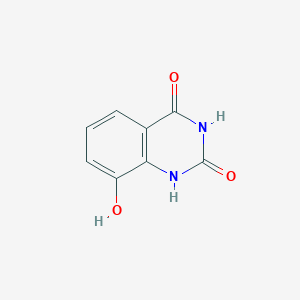
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)

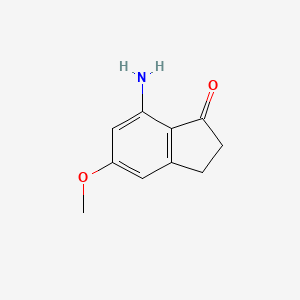
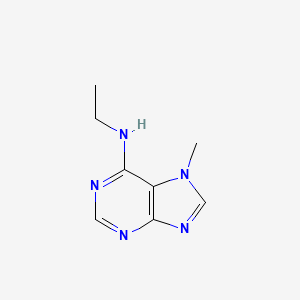
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
